6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
Properties
CAS No. |
1190314-77-2 |
|---|---|
Molecular Formula |
C8H5FN2O |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-1-6-5(4-12)3-10-8(6)11-7/h1-4H,(H,10,11) |
InChI Key |
WNCXAXKYEBCRDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C=O)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Halogenated Pyridine Precursors
The construction of the pyrrolo[2,3-b]pyridine core often begins with halogenated pyridine derivatives. A notable approach involves the cyclization of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids. This method proceeds via a tandem Stille coupling and cyclization sequence, where the fluorine atom is retained at the 6-position through careful selection of reaction conditions. The intermediate 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine is subsequently oxidized to yield the aromatic pyrrolo[2,3-b]pyridine scaffold. While this route provides moderate yields (50–65%), it demands stringent temperature control (−78°C to 25°C) to prevent defluorination.
Formylation via Duff Reaction
Introducing the aldehyde group at the 3-position is frequently achieved through the Duff reaction, a regioselective formylation method. In this protocol, 6-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes electrophilic substitution using hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) under reflux . The reaction exploits the electron-rich C-3 position of the azaindole, directing formylation exclusively to this site. Typical yields range from 70–85%, with purification via flash chromatography ensuring >95% purity . A critical modification involves protecting the pyrrole nitrogen with a tosyl group prior to formylation, which prevents side reactions and improves solubility in polar aprotic solvents .
BOC Protection and Subsequent Deprotection
Tert-butyloxycarbonyl (BOC) protection is a cornerstone strategy for stabilizing reactive intermediates during multi-step syntheses. For 6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, BOC protection is achieved by treating the azaindole with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile, catalyzed by 4-dimethylaminopyridine (DMAP) . This step proceeds at room temperature, affording the BOC-protected derivative in 82% yield . Subsequent deprotection employs hydrochloric acid (HCl) in methanol/water (3:1 v/v) under reflux, quantitatively regenerating the free aldehyde . This method is favored for its scalability and minimal side-product formation.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and limitations of the primary methods:
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Cyclization | 50–65% | Direct fluorine incorporation | Low yields, harsh conditions |
| Duff Reaction | 70–85% | High regioselectivity | Requires nitrogen protection |
| BOC Protection/Deprotect | 82–89% | Scalable, minimal purification | Acidic deprotection risks aldehyde loss |
| Sonogashira Coupling | 20–70% | Versatile for analog synthesis | Low yields with bulky alkynes |
| Suzuki Coupling | 75–90% | High efficiency for aryl groups | Requires protected intermediates |
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can block the signaling pathways involved in tumor growth and metastasis .
Comparison with Similar Compounds
The structural and functional properties of 6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are best contextualized against analogs with variations in substituent type, position, and functional groups. Below is a detailed comparative analysis:
Substituent-Type Comparison
Table 1: Halogenated Analogs
Notes:
- Fluorine vs. Chlorine/Bromine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and enhance hydrogen-bonding capacity compared to Cl/Br, making it preferable for target engagement in enzyme-active sites.
- Positional Effects : Bromination at position 5 (vs. 6-fluoro) alters electronic distribution, as seen in NMR shifts (e.g., δ 9.93 ppm for aldehyde in 5-bromo analog ).
Table 2: Alkylated and Aryl-Modified Analogs
Notes:
- N1-Alkylation: Methyl or ethyl groups at N1 (e.g., 1-methyl or 1-ethyl analogs) reduce hydrogen-bond-donor capacity but improve metabolic stability and solubility .
- Aryl Modifications : Suzuki coupling with 3,4-dimethoxyphenyl (Table 2) introduces electron-rich aromatic systems, enhancing interactions with hydrophobic protein pockets .
Functional Group Position Comparison
Table 3: Aldehyde Positional Isomers
Notes:
- C3 vs. C4 Aldehyde : The position of the aldehyde group influences reactivity in subsequent derivatizations. For example, C3-aldehydes are more commonly used in reductive amination due to steric accessibility .
Biological Activity
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS No. 1190314-77-2) is a heterocyclic compound characterized by its unique pyrrolo-pyridine structure. The compound features a fluorine atom at the 6th position and an aldehyde group at the 3rd position, making it an interesting candidate for various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C₈H₅FN₂O
- Molecular Weight : 164.14 g/mol
- Purity : Typically ≥ 95%
Research indicates that this compound primarily interacts with Fibroblast Growth Factor Receptors (FGFRs) . The compound inhibits the activity of FGFRs, which play a crucial role in various cellular processes including cell proliferation and differentiation. This inhibition affects several biochemical pathways such as:
- RAS-MEK-ERK Pathway
- Phospholipase C gamma (PLCγ) Pathway
- PI3K-Akt Pathway
The modulation of these pathways suggests potential applications in cancer therapy, particularly for tumors that exhibit aberrant FGFR signaling.
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. For instance, one study reported that this compound showed significant antiproliferative activity against various cancer cell lines, including HCT116 (human colon cancer) and HeLa (cervical cancer) cells. The observed IC50 values were as low as 0.55 µM for HCT116 cells, indicating potent activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Preliminary data suggest that alterations to the pyrrolo-pyridine scaffold can enhance its binding affinity to biological targets. For example:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased binding affinity to FGFRs |
| Aldehyde group variation | Enhanced cytotoxicity against cancer cells |
Case Studies
- MPS1 Inhibition Study : A study focusing on the inhibition of MPS1 kinase using derivatives of pyrrolo[3,2-c]pyridine scaffolds highlighted that compounds similar to this compound exhibited IC50 values ranging from 0.025 µM to 0.16 µM in cellular assays, showcasing their potential as anticancer agents.
- Antimicrobial Activity : Another investigation into the antimicrobial properties of related compounds found that certain derivatives exhibited significant inhibitory effects against bacterial strains, suggesting a broader spectrum of biological activity beyond anticancer effects.
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. However, early studies indicate favorable characteristics such as good metabolic stability and oral bioavailability in animal models.
Q & A
Q. What are the standard synthetic routes for 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, and what key reaction conditions are required?
The synthesis typically involves multi-step protocols starting from pyrrolopyridine precursors. A common method includes:
- Fluorination : Introduction of fluorine at the 6-position using agents like Selectfluor or N-fluoropyridinium salts under anhydrous conditions.
- Formylation : Application of the Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the aldehyde group at the 3-position. Key conditions include inert atmospheres (N₂/Ar), controlled temperatures (0–60°C), and purification via column chromatography .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aldehyde proton resonance (δ 9.8–10.2 ppm).
- HPLC-MS : To assess purity (>95%) and molecular weight verification (MW: 180.14 g/mol).
- X-ray Crystallography : For unambiguous structural determination, particularly to resolve regiochemical ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloroethane to reduce side reactions during formylation.
- Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency.
- Flow Chemistry : Implement continuous flow reactors for fluorination steps, improving scalability and yield by 15–20% .
Q. What mechanistic insights explain the reactivity of the aldehyde group in this compound during nucleophilic additions?
The aldehyde’s electrophilicity is enhanced by the electron-withdrawing fluorine and adjacent nitrogen atoms.
- Kinetic Studies : Monitor reactions with amines or hydrazines via in-situ IR to track imine/enamine formation.
- DFT Calculations : Predict regioselectivity in cross-coupling reactions, revealing preferential attack at the aldehyde over the pyrrole ring .
Q. What strategies are recommended for resolving contradictions in reported biological activities of derivatives of this compound?
- Standardized Assays : Re-evaluate activities using uniform protocols (e.g., fixed IC₅₀ measurement conditions).
- SAR Studies : Systematically modify substituents (e.g., replacing fluorine with chloro or methyl groups) to isolate electronic vs. steric effects.
- Meta-Analysis : Cross-reference datasets from PubChem and EPA DSSTox to identify outliers or assay-specific artifacts .
Methodological Considerations
Q. How should researchers handle unexpected byproducts during the synthesis of this compound?
- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., over-fluorinated species or dimerization products).
- Process Adjustments : Reduce reaction temperatures during fluorination steps or employ scavengers (e.g., molecular sieves) to trap excess reagents .
Q. What computational tools are most effective for predicting the physicochemical properties of this compound?
- LogP Prediction : Use ChemAxon or ACD/Labs software to estimate partition coefficients, critical for pharmacokinetic profiling.
- pKa Calculations : SPARC or MarvinSuite to determine acidity/basicity, guiding solubility optimization in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
